Norneostigmine

Description

Properties

IUPAC Name |

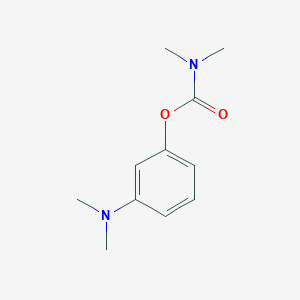

[3-(dimethylamino)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNHTEHWJKUVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167020 | |

| Record name | Norneostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-19-0 | |

| Record name | 3-(Dimethylamino)phenyl N,N-dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norneostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norneostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminophenyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORNEOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Norneostigmine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norneostigmine, a key intermediate in the production of the acetylcholinesterase inhibitor, neostigmine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

This compound, systematically named (3-(dimethylamino)phenyl) N,N-dimethylcarbamate, is the immediate tertiary amine precursor to the quaternary ammonium compound neostigmine. While neostigmine is a well-established peripherally acting acetylcholinesterase inhibitor, this compound itself is a crucial synthetic intermediate. Understanding its synthesis and characterization is fundamental for the efficient and controlled manufacturing of neostigmine. This guide will focus on the laboratory-scale synthesis and detailed analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a direct carbamoylation reaction involving the coupling of 3-(dimethylamino)phenol with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Pathway

The synthesis proceeds as a single-step reaction to form this compound, which can then be subsequently quaternized to yield neostigmine.

Caption: Synthetic pathway of Neostigmine from 3-(dimethylamino)phenol, with this compound as the key intermediate.

Experimental Protocol

This protocol is adapted from established synthetic procedures for the preparation of carbamates.

Materials:

-

3-(Dimethylamino)phenol

-

Dimethylcarbamoyl chloride

-

Potassium hydroxide (or other suitable base, e.g., triethylamine)

-

Toluene (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)phenol in toluene.

-

Add a stoichiometric equivalent of powdered potassium hydroxide to the solution and stir the mixture.

-

Slowly add a stoichiometric equivalent of dimethylcarbamoyl chloride to the stirring suspension. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium chloride).

-

Wash the filtrate with a dilute aqueous sodium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for this compound.

| Property | Value | Reference |

| Chemical Name | (3-(dimethylamino)phenyl) N,N-dimethylcarbamate | |

| CAS Number | 16088-19-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Needles or dark gray solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents, sparingly soluble in water | |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| IR Spectroscopy | Data not available in searched literature. | |

| Mass Spectrometry (EI) | Available in NIST WebBook |

Mechanism of Action of the Final Product: Neostigmine

This compound is the precursor to neostigmine, a potent acetylcholinesterase (AChE) inhibitor. The therapeutic effects of neostigmine are attributed to its ability to prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Caption: Mechanism of action of Neostigmine as an acetylcholinesterase inhibitor in the synaptic cleft.

Experimental and Analytical Workflow

A logical workflow is crucial for the successful synthesis and characterization of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the essential aspects of the synthesis and characterization of this compound. The provided information on the synthetic route, a detailed experimental protocol, and key characterization parameters will be valuable for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis and purification of this compound are critical steps in the overall production of the important therapeutic agent, neostigmine. Further research to fully elucidate and publish the spectroscopic data of this compound would be a valuable contribution to the scientific community.

References

Unraveling the Mechanism of Action of Neostigmine: A Technical Guide

Disclaimer: The compound "Norneostigmine" is not extensively documented in scientific literature. This guide proceeds under the assumption that the query pertains to the well-characterized and structurally related compound, Neostigmine . The mechanisms described herein are based on the established pharmacology of Neostigmine.

Neostigmine is a parasympathomimetic agent that functions as a reversible cholinesterase inhibitor. Its mechanism of action is centered on the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine. This guide provides an in-depth exploration of its molecular interactions, the quantitative parameters governing its activity, and the experimental protocols used for its characterization.

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action of Neostigmine is the reversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, a process that terminates cholinergic neurotransmission.

Neostigmine, being a carbamate ester, acts as a substrate for AChE. The enzyme hydrolyzes Neostigmine, but in the process, the carbamoyl group of Neostigmine is transferred to the serine hydroxyl group in the active site of AChE. This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate (on the order of minutes) compared to the acetylated enzyme formed during acetylcholine hydrolysis (on the order of microseconds). This prolonged occupation of the active site renders the enzyme temporarily inactive and unable to break down acetylcholine.

The resulting increase in the concentration and residence time of acetylcholine in the synaptic cleft leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors at various sites, including the neuromuscular junction, autonomic ganglia, and the central nervous system.

Quantitative Analysis of Neostigmine's Inhibitory Activity

The inhibitory potency of Neostigmine against acetylcholinesterase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the drug's affinity for the enzyme.

| Parameter | Organism/Enzyme Source | Value | Reference |

| IC50 | Human Erythrocyte AChE | 0.25 µM | |

| IC50 | Purified Bovine Erythrocyte AChE | 0.18 µM | |

| Ki | Electric Eel (Electrophorus electricus) AChE | 0.13 µM |

Signaling Pathway and Molecular Interaction

The interaction of Neostigmine with the cholinergic system can be visualized as a multi-step process, from the inhibition of acetylcholinesterase to the subsequent potentiation of receptor signaling.

Caption: Molecular mechanism of Neostigmine action in the synaptic cleft.

Experimental Protocols

The characterization of Neostigmine's mechanism of action relies on well-established biochemical assays. The following provides a detailed methodology for a key experiment.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the IC50 value of Neostigmine for acetylcholinesterase using a colorimetric assay.

1. Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like Neostigmine will reduce the rate of this color change.

2. Materials:

-

Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Neostigmine bromide (or other salt)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Neostigmine in buffer. Create a series of dilutions to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Prepare working solutions of ATCI (e.g., 15 mM) and DTNB (e.g., 3 mM) in the phosphate buffer.

-

Prepare a working solution of AChE in buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer, DTNB, and ATCI.

-

Control wells (100% activity): Add buffer, DTNB, AChE, and a volume of buffer equal to the inhibitor volume.

-

Inhibitor wells: Add buffer, DTNB, AChE, and the various dilutions of Neostigmine.

-

-

Reaction:

-

Pre-incubate the enzyme with the inhibitor (and buffer in control wells) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of Neostigmine (change in absorbance per minute).

-

Calculate the percentage of inhibition for each Neostigmine concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the % Inhibition against the logarithm of the Neostigmine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Neostigmine that causes 50% inhibition).

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of Neostigmine on AChE.

An In-Depth Technical Guide to the In Vitro Evaluation of Neostigmine (as a proxy for Norneostigmine)

Disclaimer: Publicly available scientific literature and technical data on "Norneostigmine" are scarce. The following guide provides a comprehensive overview of the in vitro evaluation of Neostigmine , a closely related and extensively studied cholinesterase inhibitor. The methodologies and principles described herein are largely applicable to the study of novel cholinesterase inhibitors like this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Cholinesterase Inhibition

Neostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, Neostigmine increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic transmission at both nicotinic and muscarinic receptors.[1][2]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of Neostigmine is typically quantified by its half-maximal inhibitory concentration (IC50).

| Enzyme Target | Inhibitor | IC50 Value | Selectivity |

| Acetylcholinesterase (AChE) | Neostigmine Bromide | Data not uniformly available in search results; typically in the nanomolar range | Approximately 6-fold higher for AChE |

| Butyrylcholinesterase (BChE) | Neostigmine Bromide | Data not uniformly available in search results |

Note: Specific IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration, temperature, pH).

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the most common method for measuring AChE activity and its inhibition.[1][3]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Neostigmine stock solution and serial dilutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a range of Neostigmine concentrations through serial dilution.

-

Assay Setup (in a 96-well microplate):

-

Blank: 125 µL DTNB solution + 50 µL buffer + 25 µL buffer.

-

Control (Uninhibited Enzyme): 125 µL DTNB solution + 50 µL buffer + 25 µL AChE solution.

-

Test (Inhibited Enzyme): 125 µL DTNB solution + 50 µL Neostigmine solution (at various concentrations) + 25 µL AChE solution.

-

-

Pre-incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1][4]

-

Reaction Initiation: Add the substrate solution (e.g., 25 µL of ATCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes).[1]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Determine the percentage of inhibition for each Neostigmine concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization: AChE Inhibition Workflow

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Interaction with Cholinergic Receptors

Beyond enzyme inhibition, Neostigmine's effects are mediated by the subsequent activation of nicotinic and muscarinic acetylcholine receptors. Direct interactions with these receptors can also be evaluated in vitro.

Nicotinic Acetylcholine Receptors (nAChRs)

Studies have shown that Neostigmine can act as a competitive inhibitor of neuronal nAChRs at higher concentrations.[5] This is a distinct action from its primary role as an AChE inhibitor.

Quantitative Data: nAChR Inhibition

| Receptor Subtype | Agonist | Neostigmine Concentration | % Inhibition of Agonist-Induced Current |

| Rat SCG Neuronal nAChRs | 50 µM DMPP | 100 µM | 21.5 ± 10.7% |

| Rat SCG Neuronal nAChRs | 50 µM DMPP | 200 µM | 52.9 ± 9.2% |

| Rat SCG Neuronal nAChRs | 50 µM DMPP | 400 µM | 86.9 ± 4.9% |

| Data from a study on cultured rat superior cervical ganglia (SCG) neurons.[5] |

Experimental Protocol: Radioligand Binding Assay for nAChRs

Principle: This assay measures the ability of a test compound (Neostigmine) to displace a radiolabeled ligand that specifically binds to nAChRs in a tissue or cell membrane preparation.

Materials:

-

Membrane preparation from a source rich in nAChRs (e.g., rat brain, Torpedo electric organ, or cells expressing specific nAChR subtypes).[6][7]

-

Radioligand (e.g., [³H]-Cytisine, [¹²⁵I]-α-bungarotoxin).[6]

-

Neostigmine solutions at various concentrations.

-

Assay buffer and wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, the radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound (Neostigmine at various concentrations).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature depend on the specific radioligand and receptor source.

-

Termination: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the percentage of specific binding inhibited by each concentration of Neostigmine.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 or Ki (inhibitory constant).

-

Muscarinic Acetylcholine Receptors (mAChRs)

Neostigmine's primary interaction with muscarinic receptors is indirect, resulting from increased acetylcholine levels. However, direct effects can be studied, often in conjunction with muscarinic antagonists like atropine or glycopyrrolate.[8]

Visualization: Cholinergic Signaling Pathway

Caption: Neostigmine's mechanism of action at the cholinergic synapse.

In Vitro Cytotoxicity and Genotoxicity Evaluation

Assessing the potential toxicity of a compound on cells is a critical component of its in vitro evaluation.

Quantitative Data: Cytotoxicity

A study comparing Neostigmine and Sugammadex on Human Embryonic Kidney (HEK-293) cells found Neostigmine to be more cytotoxic at equivalent doses.[9]

| Compound | Concentration (µg/mL) | Cell Viability (% of Control) |

| Neostigmine | 50 | ~85% |

| Neostigmine | 100 | ~75% |

| Neostigmine | 250 | ~60% |

| Neostigmine | 500 | ~45% |

| Approximate values extrapolated from graphical data on HEK-293 cells.[9] |

Experimental Protocols

A. MTT Assay (Cytotoxicity)

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is then solubilized and quantified.

Procedure:

-

Cell Seeding: Seed cells (e.g., HEK-293) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Neostigmine and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

B. Comet Assay (Genotoxicity/DNA Damage)

Principle: Also known as single-cell gel electrophoresis, this assay detects DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

Procedure:

-

Cell Treatment: Expose cells to Neostigmine for a defined period.

-

Slide Preparation: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to dissolve cell and nuclear membranes, leaving behind the DNA as nucleoids.

-

Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind and separate the DNA strands.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. Neostigmine was found to be more genotoxic than Sugammadex at concentrations of 500 and 1000 µg/mL.[9]

C. Annexin V/PI Staining (Apoptosis)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with Neostigmine.

-

Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells Neostigmine at 500 µg/mL showed a statistically higher risk of causing apoptosis and necrosis than Sugammadex.[9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The nature of the interactions of pyridostigmine with the nicotinic acetylcholine receptor-ionic channel complex. I. Agonist, desensitizing, and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects on muscarinic receptors of various agents in reversal of neuro-muscular blockade: a study evaluating atropine, glycopyrron, neostigmine and pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Neostigmine

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1][2] Since its synthesis in the 1930s, it has become a cornerstone in the management of myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade after surgery.[3][4][5] This technical guide delves into the discovery, history, mechanism of action, and pharmacological properties of neostigmine, providing detailed information for researchers and clinicians in the field of drug development and therapy.

Discovery and History

Neostigmine was first synthesized in 1931 by Aeschlimann and Reinert.[3] This discovery was a significant advancement in the field of pharmacology, leading to a patented synthesis by Aeschlimann in 1933.[3] The development of neostigmine was built upon the understanding of the cholinergic nervous system and the role of acetylcholine in neuromuscular transmission.

Chemical Synthesis

The synthesis of neostigmine involves a two-step process:

-

Formation of a Dimethylcarbamate: The process begins with the reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride.[3]

-

Alkylation: The resulting dimethylcarbamate is then alkylated using dimethyl sulfate to produce neostigmine.[3]

A diethyl analog of neostigmine has also been synthesized for use as an internal standard in gas-liquid chromatography (GLC) assays of neostigmine.[6]

Mechanism of Action

Neostigmine exerts its effects by competitively inhibiting the enzyme acetylcholinesterase.[7][8] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[9] By inhibiting acetylcholinesterase, neostigmine increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction and other cholinergic synapses.[7][9] This enhanced cholinergic action facilitates the transmission of impulses across neuromuscular junctions, leading to improved muscle contraction.[10] Neostigmine also has a direct cholinomimetic effect on skeletal muscle.[7][10]

The interaction of neostigmine with acetylcholinesterase involves the positively charged nitrogen in the neostigmine molecule binding to the peripheral anionic site of the enzyme, while the carbamate group covalently binds to the esteratic site.[4]

Signaling Pathway of Neostigmine

Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels and leading to muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of neostigmine is characterized by the following parameters:

| Parameter | Value | Reference |

| Administration | Intravenous, Intramuscular, Subcutaneous | [3][9] |

| Bioavailability (Oral) | < 5% | [8] |

| Distribution | Does not cross the blood-brain barrier | [1][3][9] |

| Protein Binding | 15-25% | [8] |

| Metabolism | Hydrolyzed by cholinesterases and metabolized in the liver | [8][9] |

| Elimination | Primarily renal excretion | [9] |

| Half-life | Approximately 50-77 minutes | [9][11] |

| Peak Effect | 7 to 10 minutes after IV administration | [3][11] |

| Duration of Action | 20-30 minutes to 2-4 hours | [3][8][11] |

Clinical Applications

Neostigmine has several well-established clinical uses:

-

Myasthenia Gravis: It is used for the symptomatic treatment of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness.[1][9][10]

-

Reversal of Neuromuscular Blockade: Neostigmine is widely used to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery.[7][10][12]

-

Postoperative Urinary Retention and Intestinal Atony: It can be used to treat these conditions by stimulating the smooth muscle of the bladder and gastrointestinal tract.[1][9]

-

Ogilvie's Syndrome: Neostigmine is indicated for the management of acute colonic pseudo-obstruction.[3]

Recent research has also explored its role in regulating the immune-inflammatory response and its effects on perioperative neurocognitive function.[4][13]

Experimental Protocols

A key experimental application of neostigmine is in the reversal of neuromuscular blockade. A typical protocol involves:

-

Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator to assess the train-of-four (TOF) ratio.

-

Administration: Neostigmine is administered intravenously, often in conjunction with an anticholinergic agent like atropine or glycopyrrolate to counteract its muscarinic side effects.[7]

-

Dosage: The recommended dose for reversal of neuromuscular blockade is typically 0.03–0.07 mg/kg.[7][10]

-

Evaluation: The time to recovery of a TOF ratio to 0.9 is a primary endpoint to assess the efficacy of reversal.[7]

A meta-analysis of 14 studies involving 2,109 patients showed that neostigmine significantly reduced the length of stay in the post-anesthesia care unit, the time to recovery of a train-of-four ratio ≥0.9, and the extubation time.[11]

Experimental Workflow for Neuromuscular Blockade Reversal

Caption: Workflow for the administration and evaluation of neostigmine for reversing neuromuscular blockade.

Adverse Effects and Contraindications

The adverse effects of neostigmine are primarily due to its cholinergic activity and can include:

-

Cardiovascular: Bradycardia, hypotension, cardiac arrhythmias.[9][10]

-

Gastrointestinal: Nausea, vomiting, abdominal cramps, increased salivation and peristalsis.[9][10]

-

Respiratory: Increased bronchial secretions, bronchospasm.[10]

-

Musculoskeletal: Muscle cramps and spasms.[10]

Neostigmine is contraindicated in patients with hypersensitivity to the drug, peritonitis, or mechanical obstruction of the intestinal or urinary tract.[10][14]

Conclusion

Neostigmine remains a vital medication in clinical practice, with a well-understood mechanism of action and a long history of use. Its discovery was a pivotal moment in the development of treatments for neuromuscular disorders. Ongoing research continues to explore new applications for this established drug, highlighting its enduring importance in medicine. This guide provides a foundational understanding for professionals engaged in the study and development of cholinergic agents.

References

- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neostigmine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary pharmacology of an internal standard for assay of neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Pharmacological Profile of Neostigmine: An In-depth Technical Guide

Introduction

Due to the absence of "Norneostigmine" in publicly available scientific literature, this guide provides a comprehensive pharmacological profile of Neostigmine , a closely related and well-documented reversible acetylcholinesterase (AChE) inhibitor. Neostigmine is a quaternary ammonium compound with significant clinical applications, primarily in the reversal of non-depolarizing neuromuscular blockade and the management of myasthenia gravis. Its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects are well-characterized. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

Neostigmine functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, neostigmine increases the concentration and prolongs the duration of action of ACh at the neuromuscular junction and other cholinergic synapses. This leads to enhanced stimulation of both nicotinic and muscarinic receptors.

The inhibitory action of neostigmine involves its carbamoyl group, which is transferred to the serine hydroxyl group in the active site of AChE. This carbamoylated enzyme is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed with acetylcholine, effectively leading to a temporary inactivation of the enzyme.

Caption: Neostigmine inhibits AChE, increasing ACh levels and enhancing nAChR activation.

Pharmacokinetics

Neostigmine is a quaternary ammonium compound, which renders it highly polar and limits its ability to cross the blood-brain barrier. Its pharmacokinetic profile is characterized by a rapid onset of action and a relatively short duration of effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 1: Pharmacokinetic Parameters of Neostigmine

| Parameter | Value | Species | Route of Administration | Citation(s) |

| Bioavailability | <5% | Human | Oral | |

| Protein Binding | 15-25% (to human serum albumin) | Human | - | |

| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | Human | Intravenous (IV) | |

| Elimination Half-Life (t½) | 47 - 60 minutes | Human | Intravenous (IV) | |

| 51 - 90 minutes | Human | Intramuscular (IM) | ||

| 15.4 - 31.7 minutes | Human | Intravenous (IV) | ||

| ~70 minutes | Human | - | ||

| Metabolism | Hydrolysis by cholinesterases and hepatic microsomal enzymes | Human | - | |

| Excretion | Primarily renal (urine) | Human | - | |

| ~80% of an IM dose excreted in urine within 24 hours (~50% as unchanged drug) | Human | Intramuscular (IM) |

Pharmacodynamics

The pharmacodynamic effects of neostigmine are a direct consequence of its inhibition of AChE, leading to the potentiation of cholinergic signaling. This results in a range of effects on various organ systems.

Enzyme Inhibition and Receptor Activity

Table 2: Inhibitory Potency of Neostigmine

| Target Enzyme | IC₅₀ | Species | Citation(s) |

| Acetylcholinesterase (AChE) | 0.062 ± 0.003 µM | Human | |

| Butyrylcholinesterase (BChE) | 0.373 ± 0.089 µM | Human |

Neostigmine exhibits a greater selectivity for acetylcholinesterase over butyrylcholinesterase. The accumulation of acetylcholine at cholinergic synapses leads to the stimulation of both nicotinic and muscarinic receptors.

-

Nicotinic Receptor Stimulation: At the neuromuscular junction, increased ACh levels lead to enhanced activation of nicotinic receptors on the motor endplate, resulting in increased muscle tone and reversal of neuromuscular blockade.

-

Muscarinic Receptor Stimulation: The stimulation of muscarinic receptors in various organs is responsible for many of the side effects of neostigmine, including bradycardia, increased salivation and gastrointestinal motility, and bronchoconstriction.

In addition to its indirect effects via AChE inhibition, there is evidence to suggest that neostigmine may have a direct, albeit complex, modulatory effect on nicotinic acetylcholine receptors.

Experimental Protocols

The following section outlines a generalized methodology for a key in vitro assay used to characterize the inhibitory profile of compounds like neostigmine.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory potency of compounds against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, which is produced upon the hydrolysis of acetylthiocholine (the substrate) by the enzyme. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

Dithiobisnitrobenzoate (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Neostigmine (or other test inhibitor) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and neostigmine in phosphate buffer.

-

Create a series of dilutions of neostigmine to test a range of concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution

-

Neostigmine solution (or buffer for control wells)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATCh or BTCh) to all wells.

-

Immediately begin monitoring the absorbance at 412 nm in a microplate reader at regular intervals for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of enzyme inhibition for each concentration of neostigmine compared to the control (no inhibitor).

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for an in vitro cholinesterase inhibition assay.

Signaling Pathways

The pharmacological effects of neostigmine are mediated through the enhancement of signaling at both nicotinic and muscarinic acetylcholine receptors.

Nicotinic Receptor Signaling Pathway

Nicotinic receptors are ligand-gated ion channels. The binding of acetylcholine opens the channel, allowing for the influx of sodium ions, which leads to depolarization of the cell membrane.

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

Muscarinic Receptor (Gq-coupled) Signaling Pathway

Muscarinic receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Caption: Simplified Gq-coupled muscarinic acetylcholine receptor signaling pathway.

Conclusion

Neostigmine is a potent, reversible inhibitor of acetylcholinesterase with a well-defined pharmacological profile. Its clinical efficacy is primarily derived from the accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates is essential for its safe and effective use in clinical practice and for the development of novel cholinergic agents. The quantitative data and experimental methodologies presented in this guide provide a foundational resource for researchers and drug development professionals in this field.

Norneostigmine as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norneostigmine, chemically known as 3-(dimethylamino)phenyl dimethylcarbamate, is a tertiary amine carbamate that serves as a direct precursor in the synthesis of the quaternary ammonium compound neostigmine. It is also recognized as a degradation product of neostigmine. While neostigmine is a well-established and clinically significant reversible cholinesterase inhibitor, the pharmacological profile of this compound, particularly its own potential as a cholinesterase inhibitor, is less characterized in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of this compound in the context of cholinesterase inhibition, detailing its chemical properties, relationship to neostigmine, and the established methodologies for evaluating its potential biological activity.

Chemical and Structural Context

This compound (CAS 16088-19-0) is the immediate synthetic precursor to neostigmine. The key structural difference lies in the nature of the amine group on the phenyl ring. This compound possesses a tertiary amine, while neostigmine features a quaternary ammonium group, rendering it a permanently charged molecule. This structural divergence has significant implications for the pharmacokinetic and pharmacodynamic properties of the two molecules, including their ability to cross the blood-brain barrier and their binding affinity to the cholinesterase active site.

Table 1: Chemical Properties of this compound and Neostigmine

| Property | This compound | Neostigmine |

| IUPAC Name | 3-(dimethylamino)phenyl dimethylcarbamate | 3-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethylanilinium |

| CAS Number | 16088-19-0 | 59-99-4 |

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₂H₁₉N₂O₂⁺ |

| Molecular Weight | 208.26 g/mol | 223.29 g/mol |

| Structure | Tertiary Amine | Quaternary Ammonium |

Cholinesterase Inhibition: Quantitative Data

As of the latest available data, specific quantitative data on the cholinesterase inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound is not widely reported in peer-reviewed literature. While some studies on neostigmine analogues mention that certain precursors exhibit marginal activity, precise figures for this compound are not provided. The primary focus of research has been on the quaternary ammonium compound, neostigmine, due to its established clinical efficacy.

For comparative purposes, the inhibitory activity of neostigmine is well-documented:

Table 2: Cholinesterase Inhibitory Activity of Neostigmine

| Enzyme | Inhibitor | IC₅₀ | Kᵢ | Source |

| Acetylcholinesterase (AChE) | Neostigmine | Data not consistently reported as IC₅₀ | ~ 0.3 µM | Published Pharmacological Data |

| Butyrylcholinesterase (BChE) | Neostigmine | Data not consistently reported as IC₅₀ | ~ 5 µM | Published Pharmacological Data |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions).

Experimental Protocols

To evaluate the potential cholinesterase inhibitory activity of this compound, the following detailed experimental protocol, based on the widely accepted Ellman's method, is recommended.

Protocol: Determination of Cholinesterase Inhibition

1. Principle:

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by quantifying the hydrolysis of a substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. The product of this hydrolysis, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the enzyme activity. The inhibitory potential of a test compound is determined by measuring the reduction in this rate.

2. Materials and Reagents:

-

Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Neostigmine or a known cholinesterase inhibitor (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound (this compound) and positive control in DMSO.

-

Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

Add 25 µL of phosphate buffer to each well.

-

Add 5 µL of the test compound solution at various concentrations (serially diluted) to the test wells.

-

Add 5 µL of DMSO to the control wells (100% enzyme activity).

-

Add 5 µL of the positive control to its designated wells.

-

Add 20 µL of the cholinesterase enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately add 5 µL of DTNB solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Signaling Pathways and Workflows

The established mechanism of action for cholinesterase inhibitors involves the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh). An increase in ACh levels in the synaptic cleft leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.

Signaling Pathway of Cholinesterase Inhibition

Caption: Mechanism of Cholinesterase Inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for the Cholinesterase Inhibition Assay.

Conclusion

This compound, as the direct tertiary amine precursor to the quaternary ammonium cholinesterase inhibitor neostigmine, holds theoretical potential for biological activity. However, there is a notable absence of specific quantitative data in the current scientific literature to definitively characterize its potency as a cholinesterase inhibitor. The provided experimental protocol offers a robust framework for researchers to systematically evaluate the inhibitory activity of this compound and contribute valuable data to the field. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential, if any, as a therapeutic agent or a pharmacologically active metabolite of neostigmine degradation.

Unveiling the Binding Landscape: A Theoretical Exploration of Norneostigmine's Interaction with Acetylcholinesterase

For Immediate Release

This technical guide delves into the theoretical underpinnings of Norneostigmine's binding to its primary target, acetylcholinesterase (AChE). While direct computational studies exclusively focused on this compound are limited in publicly available literature, this document synthesizes findings from studies on the closely related and well-understood compound, neostigmine, and other carbamate inhibitors. This information provides a robust framework for understanding the molecular interactions that govern this compound's inhibitory activity. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

This compound, a potent inhibitor of acetylcholinesterase, plays a crucial role in modulating cholinergic neurotransmission.[1][2] Its ability to penetrate the blood-brain barrier makes it a compound of significant interest for studying memory-related disorders.[1][2] The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

The Binding Pocket of Acetylcholinesterase

Acetylcholinesterase possesses a deep and narrow active site gorge. The binding of carbamate inhibitors like this compound is primarily dictated by interactions within two key subsites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The CAS is where the hydrolysis of acetylcholine occurs and features a catalytic triad of serine, histidine, and glutamate. The PAS is located at the entrance of the gorge and is involved in the initial trapping of the substrate.

Inferred Binding Mode of this compound

Based on extensive theoretical studies of neostigmine and other carbamate inhibitors, the binding of this compound to AChE can be inferred to involve a multi-point interaction. The positively charged quaternary ammonium group of this compound is expected to form strong cation-π interactions with the aromatic residues in the CAS, particularly with Trp84 and Phe330. The carbamate moiety is positioned to interact with the catalytic serine residue (Ser200). This interaction is crucial for the reversible carbamoylation of the serine, which is the mechanism of AChE inhibition.

Hydrogen bonds and van der Waals interactions with other residues within the active site gorge further stabilize the this compound-AChE complex.

Quantitative Insights from Analogous Compounds

| Compound Class | Typical Binding Energy (kcal/mol) | Key Interacting Residues in AChE | Computational Method |

| Carbamate Inhibitors (e.g., Neostigmine) | -8.0 to -12.0 | Trp84, Ser200, His440, Phe330, Tyr334 | Molecular Docking |

| Carbamate Inhibitors (e.g., Neostigmine) | Stable RMSD (< 2 Å) over simulation | Trp84, Ser200, Gly118, Gly119, Ala201 | Molecular Dynamics |

Methodologies for Theoretical Studies of this compound Binding

To conduct a comprehensive theoretical investigation of this compound binding to AChE, a multi-step computational workflow is recommended. This workflow combines molecular docking to predict the initial binding pose and molecular dynamics simulations to assess the stability and dynamics of the complex.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is assigned appropriate charges using a force field (e.g., AMBER, CHARMM). The active site is defined based on the location of key catalytic residues.

-

Preparation of the Ligand: The 3D structure of this compound is generated using a molecular modeling software. The ligand is energy-minimized and assigned appropriate charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of this compound within the AChE active site. The docking algorithm explores various conformations and orientations of the ligand, and a scoring function is used to rank the poses based on their predicted binding affinity.

-

Analysis of Results: The top-ranked docking poses are visually inspected to identify key interactions (hydrogen bonds, hydrophobic interactions, cation-π interactions) between this compound and AChE residues.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The most promising docked complex of this compound and AChE is selected as the starting point. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is subjected to energy minimization to relieve any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) for a specific duration (e.g., 1-10 nanoseconds). This allows the system to reach a stable state.

-

Production Run: A long molecular dynamics simulation (e.g., 50-100 nanoseconds or more) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the receptor.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to AChE.

-

Visualizing the Process and Interactions

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Norneostigmine: A Technical Whitepaper on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norneostigmine is a novel, synthetic carbamate derivative being investigated for its potential as a therapeutic agent in neurodegenerative and neuromuscular disorders. As a structural analog of neostigmine, its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an increase in the synaptic concentration of acetylcholine, a critical neurotransmitter for cognitive and muscular function. Early-stage research has focused on quantifying its enzymatic inhibition, elucidating its downstream signaling effects, and evaluating its preliminary efficacy in preclinical models of cognitive decline. This document provides a comprehensive overview of the foundational research on this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | IC50 (nM) | Selectivity Ratio (BChE/AChE) |

| Acetylcholinesterase (AChE) | 15.8 | 3.2 |

| Butyrylcholinesterase (BChE) | 50.2 |

Table 2: Pharmacokinetic Profile in a Murine Model

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (hours) | 1.5 |

| Cmax (ng/mL) | 250 |

| Half-life (t1/2) (hours) | 3.2 |

| Blood-Brain Barrier Penetration | Moderate |

Table 3: Preclinical Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

| Cognitive Assessment (Morris Water Maze) | This compound-Treated Group | Control Group |

| Escape Latency (seconds) | 22.5 | 45.1 |

| Time in Target Quadrant (%) | 48% | 25% |

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BChE.

-

Methodology:

-

Recombinant human AChE and BChE were used.

-

The assay was performed in a 96-well plate format.

-

A series of this compound dilutions were prepared in assay buffer (0.1 M phosphate buffer, pH 8.0).

-

The substrate, acetylthiocholine for AChE and butyrylthiocholine for BChE, was added to each well.

-

Ellman's reagent (DTNB) was included to produce a yellow color upon reaction with thiocholine, the product of substrate hydrolysis.

-

The reaction was initiated by the addition of the respective enzyme.

-

The absorbance was measured at 412 nm every minute for 15 minutes using a microplate reader.

-

The rate of reaction was calculated for each this compound concentration.

-

IC50 values were determined by non-linear regression analysis of the dose-response curve.

-

2. Pharmacokinetic Study in a Murine Model

-

Objective: To characterize the pharmacokinetic profile of this compound following oral administration in mice.

-

Methodology:

-

Adult male C57BL/6 mice were used.

-

A single oral dose of this compound (10 mg/kg) was administered by gavage.

-

Blood samples were collected via the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-administration.

-

Plasma was separated by centrifugation.

-

This compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (Bioavailability, Tmax, Cmax, Half-life) were calculated using non-compartmental analysis.

-

3. Preclinical Efficacy in a Transgenic Mouse Model

-

Objective: To evaluate the effect of this compound on cognitive performance in a transgenic mouse model of Alzheimer's disease (5XFAD).

-

Methodology:

-

Aged 5XFAD mice were randomly assigned to a treatment group (this compound, 5 mg/kg/day, orally) or a control group (vehicle).

-

Treatment was administered for 28 consecutive days.

-

The Morris Water Maze test was conducted during the final 5 days of treatment to assess spatial learning and memory.

-

The test consisted of an acquisition phase (4 trials per day for 4 days) and a probe trial on day 5.

-

In the acquisition phase, the time to locate a hidden platform (escape latency) was recorded.

-

In the probe trial, the platform was removed, and the percentage of time spent in the target quadrant was measured.

-

Data were analyzed using a two-way ANOVA with repeated measures.

-

Visualizations

Norneostigmine's Potential Therapeutic Targets: A Technical Guide Focused on its Parent Compound, Neostigmine

Disclaimer: Information regarding "norneostigmine" is scarce in publicly available scientific literature. This compound is recognized as a metabolite of the well-characterized drug, neostigmine. Due to the limited data on this compound itself, this technical guide will focus on the established therapeutic targets, pharmacological data, and experimental protocols associated with its parent compound, neostigmine . The mechanisms and targets described herein are directly applicable to neostigmine and may provide an inferential basis for the potential activity of its metabolites.

Core Therapeutic Target: Acetylcholinesterase (AChE)

The principal therapeutic target of neostigmine is the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses by rapidly breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][4][5]

Mechanism of Action

Neostigmine is a reversible, competitive inhibitor of acetylcholinesterase.[6][7][8] Its mechanism involves the following key steps:

-

Binding: The neostigmine molecule, a quaternary ammonium compound, binds to the active site of AChE.[9][10]

-

Carbamylation: It transfers its carbamoyl group to a serine residue within the enzyme's catalytic site, forming a carbamylated enzyme conjugate.[7][10]

-

Inhibition: This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during normal ACh breakdown.[7]

-

ACh Accumulation: This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[7][11]

-

Enhanced Cholinergic Transmission: The increased concentration and prolonged availability of ACh result in enhanced stimulation of both nicotinic and muscarinic receptors, which are the ultimate mediators of its therapeutic and adverse effects.[6][7][9][10]

Quantitative Pharmacological Data

The efficacy and safety profile of neostigmine is defined by its pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic Properties of Neostigmine

The following table summarizes the key pharmacokinetic data for neostigmine.

| Parameter | Value | References |

| Protein Binding | 15-25% (to human serum albumin) | [6][8][12][13] |

| Elimination Half-life | IV: 24–113 minutes (mean ~53 min) IM: 51-90 minutes | [6][8][12][13] |

| Metabolism | Hydrolysis by cholinesterase; Hepatic metabolism via microsomal enzymes | [6][8][12][13] |

| Excretion | Primarily renal (urine); ~50-70% as unchanged drug | [2][4][13] |

Inhibitory Potency of Neostigmine

Neostigmine demonstrates selectivity for acetylcholinesterase over butyrylcholinesterase (BChE), a related enzyme found in plasma.

| Enzyme Target | Inhibitor | IC50 (µM) | References |

| Human Acetylcholinesterase (AChE) | Neostigmine | 0.062 ± 0.003 | [7][14] |

| Human Butyrylcholinesterase (BChE) | Neostigmine | 0.373 ± 0.089 | [7][14] |

| IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

Experimental Protocols

The characterization of neostigmine's inhibitory activity is primarily conducted using in vitro enzyme inhibition assays. The most common method is the spectrophotometric assay developed by Ellman.[7][15]

Ellman's Assay for Measuring AChE Inhibition

This colorimetric assay is a robust and widely used method for quantifying cholinesterase activity.[16][17]

-

Principle: The assay uses acetylthiocholine (ATC) as a synthetic substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine. This product then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to AChE activity.

-

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Neostigmine stock solution and serial dilutions

-

Acetylthiocholine (ATC) substrate solution

-

DTNB solution

-

96-well microplate

-

Microplate reader (412 nm absorbance)

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in phosphate buffer.

-

Assay Setup: To the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and AChE enzyme solution.

-

Inhibitor Addition: Add varying concentrations of the neostigmine solutions to the test wells. Add buffer-only to the control wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the ATC substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a set period (e.g., every 60 seconds for 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Determine the percentage of inhibition for each neostigmine concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the neostigmine concentration and use non-linear regression to determine the IC50 value.[7]

-

-

Signaling Pathways Modulated by Neostigmine

By increasing the availability of acetylcholine, neostigmine enhances signaling through both nicotinic and muscarinic cholinergic receptors.

Nicotinic Receptor Signaling at the Neuromuscular Junction

This pathway is the primary target for the therapeutic effects in myasthenia gravis and the reversal of neuromuscular blockade.

Muscarinic Receptor (Gq-coupled) Signaling

Activation of muscarinic receptors, particularly the Gq-coupled subtypes (M1, M3, M5), mediates many of neostigmine's effects on smooth muscle (e.g., gut, bladder) and glands. This pathway is also responsible for many of its common side effects.

Emerging Therapeutic Target: Cholinergic Anti-inflammatory Pathway

Recent research has highlighted a novel role for acetylcholinesterase inhibitors like neostigmine in modulating systemic inflammation.[10] The "cholinergic anti-inflammatory pathway" (CAP) is a neural reflex where ACh, acting on α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like macrophages, can inhibit the production and release of pro-inflammatory cytokines. By increasing ACh levels, neostigmine may potentiate this anti-inflammatory effect, representing a potential therapeutic target for conditions involving systemic inflammation.[10][18]

Conclusion

The primary and well-established therapeutic target of neostigmine is the enzyme acetylcholinesterase . Its clinical utility in treating myasthenia gravis and reversing neuromuscular blockade stems directly from its reversible inhibition of this enzyme, leading to an accumulation of acetylcholine and enhanced signaling at nicotinic receptors on skeletal muscle. Concurrently, its action on muscarinic receptors accounts for other therapeutic uses and its characteristic side-effect profile. Emerging research into the cholinergic anti-inflammatory pathway suggests that neostigmine's modulation of immune responses may represent a novel and important area for future therapeutic development.

References

- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. metrotechinstitute.org [metrotechinstitute.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. drugs.com [drugs.com]

- 9. Neostigmine - Wikipedia [en.wikipedia.org]

- 10. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 11. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]

- 12. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Neostigmine Methylsulfate (Neostigmine Methylsulfate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. attogene.com [attogene.com]

- 18. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

Methodological & Application

Synthesis of Norneostigmine: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norneostigmine, chemically known as 3-(dimethylamino)phenyl dimethylcarbamate, is a key intermediate in the synthesis of the acetylcholinesterase inhibitor Neostigmine. As a tertiary amine, this compound itself is a direct precursor to the quaternary ammonium compound Neostigmine, which is widely used in medicine. The synthesis of high-purity this compound is a critical step for researchers investigating Neostigmine analogs or developing novel drug delivery systems. This document provides detailed protocols for the synthesis of this compound, quantitative data tables, and diagrams illustrating the synthetic pathway and its presumed mechanism of action.

Introduction

This compound serves as the immediate precursor to Neostigmine, a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1] The pharmacological activity of Neostigmine is attributed to its ability to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the neuromuscular junction and other cholinergic synapses.[2][3][4] The synthesis of this compound is a crucial step for researchers engaged in the development of new cholinesterase inhibitors or in the study of structure-activity relationships of this class of compounds. The protocols detailed below are based on established chemical literature, providing a reliable method for the laboratory-scale synthesis of this important intermediate.

Chemical Information

| Compound Name | This compound |

| Systematic Name | 3-(dimethylamino)phenyl dimethylcarbamate |

| CAS Number | 16088-19-0[5][6] |

| Molecular Formula | C11H16N2O2[5] |

| Molecular Weight | 208.26 g/mol [5] |

| Chemical Structure | (Note: A placeholder for a chemical structure image. In a real document, a 2D chemical structure drawing would be inserted here.) |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Both methods utilize 3-dimethylaminophenol as a key starting material.

Protocol 1: Synthesis via Reaction with N,N-Dimethylcarbamoyl Chloride

This protocol describes the direct carbamoylation of 3-dimethylaminophenol using N,N-dimethylcarbamoyl chloride.

Materials:

-

3-Dimethylaminophenol

-

N,N-Dimethylcarbamoyl Chloride

-

Anhydrous Toluene

-

Potassium Hydroxide (or other suitable base)

-

Sodium Hydroxide Solution (0.5 N)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 1000 mL four-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-dimethylaminophenol (60 g) and toluene (300 mL).

-

Base Addition: To the stirred suspension, add potassium hydroxide (28.05 g).

-

Reflux: Heat the mixture to reflux and maintain for one hour.

-

Addition of Carbamoylating Agent: Cool the reaction mixture to 90°C and add N,N-dimethylcarbamoyl chloride.

-

Reaction: Heat the mixture back to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The residue should be washed with toluene.

-